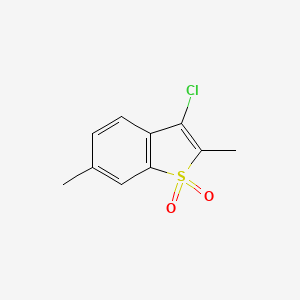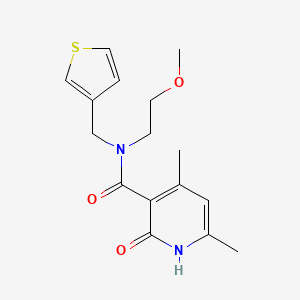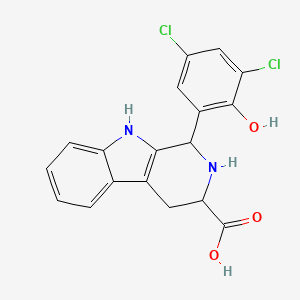![molecular formula C21H25FN4O B5506092 7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole](/img/structure/B5506092.png)
7-fluoro-2-methyl-3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a highly specialized molecule with potential relevance in various fields of chemistry and pharmacology. Although the specific name provided does not directly match with literature, related compounds with similar structural motifs, such as indoles, pyrazoles, and piperidines, have been extensively studied for their chemical and physical properties, synthesis methods, and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the construction of the core indole or pyrazole ring followed by functionalization at specific positions. For example, Black, Deacon, and Edwards (1991) detailed the Fischer indole cyclizations for synthesizing substituted indoles, demonstrating a method that could potentially be adapted for the target compound (Black, Deacon, & Edwards, 1991).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a core indole or pyrazole unit, which significantly influences their electronic and spatial configuration. Techniques like X-ray diffraction analysis have been used to determine the structure and configuration of similar compounds, providing insights into their molecular geometry and electronic structure (Rihs, Fuhrer, & Marxer, 1981).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include substitutions, cyclizations, and functional group modifications. For instance, Sainsbury, Weerasinghe, and Dolman (1982) explored various substitutions on the indole nucleus, leading to the synthesis of new compounds with different properties (Sainsbury, Weerasinghe, & Dolman, 1982).
Applications De Recherche Scientifique
Ligand Design and Synthesis
Compounds similar to the one mentioned are often investigated for their role as potential ligands for various receptors. For instance, the study by Black et al. (1991) on the synthesis of 7-substituted indoles aimed to explore these compounds as potential ligand precursors, highlighting the role of indole derivatives in ligand design and receptor studies (Black, Deacon, & Edwards, 1991).
Pharmacological Applications
Further, Andersen et al. (1992) described the synthesis and pharmacological evaluation of substituted 3-(4-fluorophenyl)-1H-indoles, demonstrating the potential of such compounds in the development of drugs with high affinity for serotonin 5-HT2 receptors, which could suggest similar pathways for research into the compound (Andersen et al., 1992).
Anticancer Activity
The potential anticancer activity of related compounds has also been a subject of interest. Galayev et al. (2015) synthesized novel 7-hydroxy-8-methyl-coumarins with indole moieties, identifying compounds with significant antimitotic activity, which suggests that structurally complex indoles could be explored for their anticancer properties (Galayev, Garazd, Garazd, & Lesyk, 2015).
Allosteric Modulation
Price et al. (2005) investigated the allosteric modulation of the cannabinoid CB1 receptor by novel compounds, demonstrating the potential of indole derivatives in elucidating receptor dynamics and developing compounds that can modulate receptor activity (Price et al., 2005).
Propriétés
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[2-(2-pyrazol-1-ylethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O/c1-15-18(17-7-4-8-19(22)21(17)24-15)14-20(27)26-12-3-2-6-16(26)9-13-25-11-5-10-23-25/h4-5,7-8,10-11,16,24H,2-3,6,9,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQKHRIHRCSWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCCCC3CCN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5506019.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5506021.png)
![5-(2-chlorophenyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-furamide](/img/structure/B5506023.png)
![3-pyridinyl 2-chloro-5-[(diethylamino)sulfonyl]benzoate](/img/structure/B5506031.png)


![N-[2-(dimethylamino)ethyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5506050.png)
![[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B5506053.png)

![2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzaldehyde thiosemicarbazone](/img/structure/B5506077.png)
![4-{[(4-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5506085.png)

![methyl 4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5506109.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5506130.png)